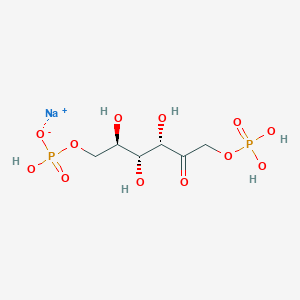

Fructose diphosphate sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

296795-67-0 |

|---|---|

Molecular Formula |

C6H13NaO12P2 |

Molecular Weight |

362.10 g/mol |

IUPAC Name |

sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |

InChI Key |

HBYYJIPCYANMBX-BAOOBMCLSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Fructose Diphosphate Sodium: A Deep Dive into its Role in Glycolysis and Cellular Respiration

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574) diphosphate (B83284) sodium, the salt of the endogenous metabolite fructose-1,6-bisphosphate (FDP), is a critical intermediate in the glycolytic pathway. Beyond its fundamental role in cellular energy production, exogenous administration of FDP has demonstrated significant cytoprotective and metabolic regulatory effects, particularly under ischemic conditions. This technical guide provides an in-depth analysis of FDP's mechanism of action within glycolysis and cellular respiration, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FDP's physiological and pharmacological significance.

Core Role of Fructose-1,6-Bisphosphate in Glycolysis

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP and NADH in the process.[1][2] Fructose-1,6-bisphosphate is a key six-carbon intermediate within this pathway. Its formation from fructose-6-phosphate (B1210287) is catalyzed by the enzyme phosphofructokinase-1 (PFK-1), a major regulatory point in glycolysis.[3] This step is often referred to as the "committed step" because it is irreversible and directs the glucose metabolite towards energy production.[3]

The primary significance of FDP lies in its dual role as both a product and a key regulator:

-

Pathway Intermediate: FDP is cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), which are then further metabolized to pyruvate.[4][5]

-

Allosteric Activator: FDP acts as a potent allosteric activator of pyruvate kinase (PK), the enzyme that catalyzes the final, irreversible step of glycolysis.[6][7][8] This is a classic example of feed-forward activation . By activating a downstream enzyme, an accumulation of FDP ensures that the intermediates produced from its cleavage are rapidly processed, thereby accelerating the entire glycolytic flux and ATP production. The allosteric binding site for FDP on pyruvate kinase is distinct from the active site, located approximately 40 Å away.[6]

Pharmacological Implications of Exogenous FDP

Under conditions of cellular stress, such as ischemia or hypoxia, ATP levels decline, leading to an inhibition of PFK-1.[3] This creates a metabolic bottleneck, slowing glycolysis and further exacerbating the energy deficit.

The administration of exogenous fructose diphosphate sodium is proposed to circumvent this rate-limiting step. By providing a direct source of FDP, the pathway can continue from this point, restoring the production of ATP even when PFK-1 activity is compromised. This mechanism is central to its therapeutic potential in various ischemic conditions.[9][10]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; FDP [label="Fructose-1,6-Bisphosphate\n(FDP)", fillcolor="#FBBC05", fontcolor="#202124"]; TrioseP [label="Triose Phosphates\n(G3P, DHAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate\n(PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_In_PFK [label="ATP", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; ADP_Out_PFK [label="ADP", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; ATP_In_PK [label="ADP", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; ADP_Out_PK [label="ATP", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5]; PFK1 [label="PFK-1\n(Rate-Limiting Step)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK [label="Pyruvate Kinase", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Inhibit [label="ATP", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];

// Edges Glucose -> G6P; G6P -> F6P; F6P -> PFK1 [dir=none]; PFK1 -> FDP; ATP_In_PFK -> PFK1 [label=" Substrate"]; PFK1 -> ADP_Out_PFK; FDP -> TrioseP; TrioseP -> PEP; PEP -> PK [dir=none]; PK -> Pyruvate; ATP_In_PK -> PK; PK -> ADP_Out_PK;

// Regulatory Edges FDP -> PK [label=" Allosteric\n Activation\n (Feed-Forward)", style=dashed, color="#34A853", arrowhead=open]; ATP_Inhibit -> PFK1 [label=" Inhibition", style=dashed, color="#EA4335", arrowhead=tee];

{rank=same; F6P; PFK1; ATP_In_PFK; ADP_Out_PFK; ATP_Inhibit} {rank=same; PEP; PK; ATP_In_PK; ADP_Out_PK} } caption: "FDP's role in glycolysis and feed-forward activation."

Impact on Cellular Respiration and Energy Metabolism

By accelerating glycolysis, FDP provides an increased flux of pyruvate, the primary substrate for the Krebs cycle (citric acid cycle) located within the mitochondria. This subsequently fuels oxidative phosphorylation, the main process of ATP generation in aerobic respiration.[1]

In clinical and experimental settings, the administration of FDP has been shown to have profound effects on cellular energy levels, particularly in tissues subjected to ischemic stress.

Quantitative Effects on Metabolites

Studies have consistently demonstrated the positive impact of FDP administration on high-energy phosphate compounds and related metabolites.

| Parameter | Condition | Organism/Model | Dosage | Result | Reference |

| Plasma ATP | Septic Shock | Dogs | 1 g/kg/day | Increased from 0.18 µmol/L to 0.51 µmol/L at 48h (p<0.01) | [11] |

| Muscular Creatine (B1669601) Phosphate | Septic Shock | Dogs | 1 g/kg/day | Increased from 4.06 µmol/g.wt to 5.60 µmol/g.wt at 48h (p<0.05) | [11] |

| Cardiac Index (CI) | CABG Surgery | Humans | 250 mg/kg IV + 2.5 mM in cardioplegia | Significantly higher at 12 and 16h post-reperfusion (p<0.05) | [12] |

| Left Ventricular Stroke Work Index | CABG Surgery | Humans | 250 mg/kg IV + 2.5 mM in cardioplegia | Significantly higher at 6, 12, and 16h post-reperfusion (p<0.01) | [12] |

| Serum Creatine Kinase-MB | CABG Surgery | Humans | 250 mg/kg IV + 2.5 mM in cardioplegia | Significantly lower at 2, 4, and 6h post-reperfusion (p<0.05) | [12] |

| Lactate (B86563) Production | Epinephrine-stimulated muscle | Rat Hindlimb | N/A (correlation) | Highly correlated with F-2,6-P2 levels (r=0.81) | [13] |

CABG: Coronary Artery Bypass Graft

// Nodes Ischemia [label="Ischemia / Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; LowATP [label="↓ Cellular ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PFK_Inhibition [label="PFK-1 Enzyme\nInhibition (Bottleneck)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis_Block [label="Glycolysis Slows", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Energy_Crisis [label="Energy Crisis\nCell Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ExoFDP [label="Exogenous FDP\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bypass [label="Bypasses PFK-1\nBottleneck", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis_Restore [label="Glycolysis Restored", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Activation [label="Pyruvate Kinase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Prod [label="↑ ATP Production\n(Anaerobic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Protection [label="Cytoprotection\nImproved Function", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ischemia -> LowATP; LowATP -> PFK_Inhibition; PFK_Inhibition -> Glycolysis_Block; Glycolysis_Block -> Energy_Crisis;

ExoFDP -> Bypass; Bypass -> Glycolysis_Restore; Glycolysis_Restore -> PK_Activation; PK_Activation -> ATP_Prod; ATP_Prod -> Cell_Protection; } caption: "Proposed mechanism of exogenous FDP in ischemia."

Therapeutic Applications

The cytoprotective effects of FDP have been explored in a variety of clinical and preclinical settings where ischemia-reperfusion injury is a key pathological feature.[9]

-

Cardioprotection: FDP has been investigated as an additive to cardioplegic solutions used during open-heart surgery.[14][15] Studies suggest it may improve myocardial protection, leading to better postoperative cardiac function and reduced release of cardiac injury markers.[12][16] In a randomized controlled trial of patients undergoing coronary artery bypass surgery, a specific dose of FDP was associated with improved cardiac index and lower creatine kinase-MB levels post-reperfusion.[12]

-

Ischemic Injury: FDP has shown protective effects against ischemic damage in various organs, including the kidneys and lungs.[17][18] The proposed mechanism involves enhancing anaerobic energy production and potentially inhibiting the generation of oxygen free radicals.[17]

-

Septic Shock: In animal models of sepsis and studies with critically ill patients, FDP administration has been linked to increased plasma and muscular ATP levels and improved protein metabolism.[11] It may also play a role in mitigating coagulation abnormalities associated with sepsis.[19]

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for investigating the effects of FDP. Below are detailed protocols for key assays.

Protocol 1: Assay of Pyruvate Kinase (PK) Activity

This protocol measures PK activity via a coupled enzyme assay, where the production of pyruvate is linked to the oxidation of NADH, measured spectrophotometrically.[20]

A. Principle: Pyruvate kinase catalyzes: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP. The pyruvate is then used by lactate dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PK activity.

B. Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

100 mM MgCl₂

-

500 mM KCl

-

40 mM ADP (prepare fresh)

-

100 mM PEP (prepare fresh)

-

10 mM NADH (prepare fresh)

-

Lactate Dehydrogenase (LDH) solution (e.g., 22 units/mL)

-

Activator Solution: Fructose-1,6-bisphosphate at desired concentrations (e.g., 10 mM stock)

-

Sample: Cell or tissue extract homogenized in ice-cold Assay Buffer.

C. Procedure:

-

Turn on a UV-Vis spectrophotometer and set the wavelength to 340 nm and temperature to 25°C or 37°C.

-

Prepare a reaction cocktail in a quartz cuvette. For a 1 mL final volume:

-

850 µL Assay Buffer

-

10 µL 100 mM MgCl₂

-

10 µL 500 mM KCl

-

10 µL 40 mM ADP

-

10 µL 10 mM NADH

-

5 µL LDH solution

-

(Optional) Add a specific volume of FDP Activator Solution for activation studies.

-

-

Add 50 µL of the sample extract to the cuvette, mix by pipetting, and place it in the spectrophotometer.

-

Initiate the reaction by adding 50 µL of 100 mM PEP.

-

Immediately start recording the absorbance at 340 nm for 2-5 minutes.

-

Calculate the rate of change in absorbance (ΔAbs/min).

D. Calculation: PK Activity (U/mL) = (ΔAbs/min) / (ε * b) * (V_total / V_sample) * D

-

ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

V_total = Total reaction volume (mL)

-

V_sample = Volume of sample added (mL)

-

D = Dilution factor of the sample extract

Protocol 2: Measurement of Phosphofructokinase (PFK) Activity

This protocol describes a coupled enzyme assay to determine PFK activity, where the product ADP is used in a series of reactions that ultimately generate NADH.

A. Principle: PFK catalyzes: Fructose-6-Phosphate (F6P) + ATP → Fructose-1,6-Bisphosphate + ADP. The ADP produced is then used in a cascade:

-

ADP + PEP → ATP + Pyruvate (catalyzed by Pyruvate Kinase)

-

Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase) This protocol is often sold as a commercial kit where the ADP is converted to AMP and NADH via a proprietary enzyme mix, with NADH reducing a colorimetric probe measured at 450 nm.[21]

B. Reagents (based on commercial kit MAK093):

-

PFK Assay Buffer

-

PFK Substrate (F6P)

-

ATP Solution

-

PFK Enzyme Mix (contains enzymes to link ADP to NADH production)

-

PFK Developer (contains colorimetric probe)

-

NADH Standard (for standard curve)

-

Sample: Tissue (e.g., 20 mg) or cells (2 x 10⁶) homogenized in 200 µL ice-cold PFK Assay Buffer. Centrifuge to remove debris.

C. Procedure (96-well plate format):

-

NADH Standard Curve: Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the PFK Assay Buffer. Bring the final volume of each to 50 µL.

-

Sample Preparation: Add 1-50 µL of sample supernatant to desired wells. Adjust the volume to 50 µL with PFK Assay Buffer.

-

Background Control: For each sample, prepare a parallel well containing the sample but substitute the PFK Substrate with Assay Buffer in the reaction mix. This corrects for endogenous ADP/NADH.

-

Reaction Mix Preparation: For each reaction, prepare 50 µL of a master mix containing:

-

42 µL PFK Assay Buffer

-

2 µL PFK Enzyme Mix

-

2 µL PFK Developer

-

2 µL ATP Solution

-

2 µL PFK Substrate (omit for background controls)

-

-

Reaction Initiation: Add 50 µL of the appropriate Reaction Mix to each well (standards, samples, and controls).

-

Measurement: Incubate the plate at 37°C. Measure absorbance at 450 nm (OD₄₅₀) at an initial time (T_initial) and a final time (T_final, e.g., after 20-60 min).

D. Calculation:

-

Subtract the 0 nmol NADH standard reading from all standard readings and plot the standard curve.

-

For each sample, subtract the background control ΔOD from the sample ΔOD.

-

Use the corrected ΔOD to determine the amount of NADH (B) generated from the standard curve.

-

PFK Activity (nmol/min/mL) = (B / (T_final - T_initial)) / V_sample

-

B = NADH amount from standard curve (nmol)

-

T = Time in minutes

-

V_sample = Volume of sample added in mL

-

// Nodes Start [label="Start: Tissue/Cell Collection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenize in Ice-Cold\nAssay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge (e.g., 13,000 x g)\nto Remove Debris", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant\n(Enzyme Extract)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Perform Coupled\nEnzyme Assay\n(e.g., PK or PFK)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectro [label="Measure Absorbance Change\n(OD340 or OD450)\nOver Time", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="Calculate Enzyme Activity\nUsing Standard Curve and\nMolar Extinction Coefficient", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Report Activity\n(e.g., U/mg protein)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Homogenize; Homogenize -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Assay; Assay -> Spectro; Spectro -> Calculate; Calculate -> End; } caption: "Workflow for enzyme activity measurement."

Conclusion

This compound is more than a simple metabolic intermediate; it is a key regulator of glycolytic flux and a promising pharmacological agent. Its ability to act as a feed-forward activator of pyruvate kinase and to bypass the PFK-1 regulatory step provides a robust mechanism for enhancing ATP production, especially under energy-compromised conditions like ischemia. The quantitative data from numerous studies support its role in improving cellular energy status and providing organ protection. For researchers, understanding the detailed mechanisms and experimental protocols outlined in this guide is essential for further exploring the therapeutic potential of FDP in drug development and clinical applications.

References

- 1. Cellular respiration - Wikipedia [en.wikipedia.org]

- 2. Generation of Adenosine Triphosphate from Glucose, Fructose, and Galactose: Glycolysis | Basicmedical Key [basicmedicalkey.com]

- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 4. Cell Respiration | Anatomy and Physiology I [courses.lumenlearning.com]

- 5. Cellular respiration – Basic Human Physiology [iu.pressbooks.pub]

- 6. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Potential therapeutic applications of fructose-1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Fructose-1,6-diphosphate-added total parenteral nutrition in septic animals and stressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Correlation between fructose 2,6-bisphosphate and lactate production in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Application of Cardioplegics Containing Fructose-1, 6-diphosphate in Open Heart Surgery [jchestsurg.org]

- 15. Improved myoardial protection by addition of fructose-1.6-diphosphate to crystalloid cardioplegic solutio in the isolated working rat heart [jchestsurg.org]

- 16. [Clinical study of fructose 1,6-diphosphate on myocardial ischemia/reperfusion injuries] [pubmed.ncbi.nlm.nih.gov]

- 17. Attenuation of ischemic renal injury with fructose 1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fructose-1,6-diphosphate attenuates acute lung injury induced by ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fructose-1,6-bisphosphate inhibits in vitro and ex vivo platelet aggregation induced by ADP and ameliorates coagulation alterations in experimental sepsis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 21. assaygenie.com [assaygenie.com]

The Metabolic Crossroads: An In-depth Analysis of Fructose Diphosphate Sodium in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-diphosphate (FDP), administered as fructose (B13574) diphosphate (B83284) sodium, is a pivotal intermediate in the central metabolic pathway of glycolysis.[1] Its position at a critical regulatory juncture allows it to exert significant influence over cellular energy production and biosynthetic processes.[1] Beyond its fundamental role in glucose metabolism, exogenous FDP has demonstrated cytoprotective effects in various models of ischemia-reperfusion injury, suggesting a broader therapeutic potential.[2] This technical guide provides a comprehensive analysis of the metabolic pathways governed by FDP in mammalian cells, details key experimental protocols for its study, and explores its interaction with crucial signaling networks.

Core Metabolic Pathway: The Glycolytic Hub

Fructose diphosphate sodium, once intracellular, directly enters the glycolytic pathway as fructose-1,6-bisphosphate. This molecule is central to the reciprocal regulation of glycolysis and gluconeogenesis, primarily through its allosteric effects on phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).

Allosteric Regulation of Key Glycolytic Enzymes

The balance between glycolysis and gluconeogenesis is tightly controlled by the activities of PFK-1 and FBPase-1. FDP and other metabolic indicators allosterically modulate these enzymes to direct carbon flow based on the cell's energetic needs.

-

Phosphofructokinase-1 (PFK-1): A key rate-limiting enzyme in glycolysis, PFK-1 catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[3] It is allosterically activated by AMP and fructose-2,6-bisphosphate, signaling a low energy state, and inhibited by ATP and citrate, which indicate high energy levels.[4]

-

Fructose-1,6-bisphosphatase (FBPase-1): This enzyme catalyzes the reverse reaction, the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.[5] FBPase-1 is allosterically inhibited by AMP and fructose-2,6-bisphosphate.[5][6]

The interplay of these allosteric effectors ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.

Data Presentation: Quantitative Analysis of Enzyme Kinetics

The following tables summarize the kinetic parameters of PFK-1 and FBPase-1, highlighting the influence of key allosteric modulators.

| Table 1: Kinetic Parameters of Phosphofructokinase-1 (PFK-1) | |||

| Effector | Substrate | Km (µM) | Vmax (relative) |

| None | Fructose-6-Phosphate | 1333-1360 | 1.0 |

| AMP (5mM) | Fructose-6-Phosphate | Lowered | Increased |

| Fructose-2,6-Bisphosphate | Fructose-6-Phosphate | Significantly Lowered | Increased |

| ATP (inhibitory) | Fructose-6-Phosphate | Increased | Decreased |

Data synthesized from multiple sources, specific values can vary based on experimental conditions and tissue source.[2][7]

| Table 2: Kinetic Parameters of Fructose-1,6-Bisphosphatase (FBPase-1) | |||

| Inhibitor | Substrate | Ki (µM) | Inhibition Type |

| AMP | Fructose-1,6-Bisphosphate | Varies | Allosteric |

| Fructose-2,6-Bisphosphate | Fructose-1,6-Bisphosphate | ~0.5 | Competitive |

Data synthesized from multiple sources, specific values can vary based on experimental conditions and tissue source.[6][8]

Interaction with Cellular Signaling Pathways

This compound metabolism is intricately linked with major cellular signaling pathways that govern energy homeostasis and cellular responses to stress.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[9] While FDP is a product of glycolysis, its absence can signal glucose deprivation and lead to AMPK activation.[8][10] This occurs through a mechanism where the glycolytic enzyme aldolase, when not bound to FDP, facilitates the formation of a lysosomal complex that activates AMPK.[8][10]

Hypoxia-Inducible Factor-1 (HIF-1) Signaling

HIF-1 is a master transcriptional regulator of the cellular response to hypoxia.[11] Under hypoxic conditions, HIF-1α is stabilized and promotes a metabolic shift towards glycolysis by upregulating glycolytic enzymes.[12] Fructose metabolism and the HIF-1 pathway are interconnected, with evidence suggesting that some of HIF-1's effects may be mediated by stimulating fructose production and metabolism.[13] Furthermore, fructose metabolism can contribute to an inflammatory environment that is also influenced by HIF-1.[14]

Experimental Protocols

Accurate assessment of FDP's metabolic effects requires robust experimental methodologies. The following sections provide detailed protocols for key assays.

Phosphofructokinase (PFK) Activity Assay

This protocol is based on a coupled enzyme assay where the product of the PFK reaction, ADP, is used in a series of reactions that lead to the oxidation of NADH, which can be measured spectrophotometrically.[15]

Materials:

-

Tissue or cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

Fructose-6-phosphate (F6P)

-

ATP

-

NADH

-

Coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Reaction Mixture: Prepare a master mix containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.

-

Assay: Add the sample lysate to the wells of a 96-well plate. Initiate the reaction by adding the reaction mixture.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PFK activity.

-

Calculation: Calculate PFK activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Fructose-1,6-Bisphosphatase (FBPase) Activity Assay

This protocol measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of fructose-1,6-bisphosphate.

Materials:

-

Tissue or cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

Fructose-1,6-bisphosphate (FBP)

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described for the PFK assay.

-

Reaction: Add the sample lysate to the wells of a 96-well plate containing Assay Buffer and FBP. Incubate at 37°C for a defined period.

-

Phosphate Detection: Stop the reaction and add the phosphate detection reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Calculation: Determine the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

13C-Fructose Metabolic Flux Analysis

This advanced technique traces the fate of carbon atoms from labeled fructose through various metabolic pathways, providing a quantitative measure of metabolic fluxes.

Protocol Overview:

-

Cell Culture and Labeling: Culture mammalian cells in a defined medium where unlabeled fructose is replaced with [U-13C6]-fructose.

-

Metabolite Extraction: After a defined incubation period to achieve isotopic steady state, rapidly quench metabolism and extract intracellular metabolites.

-

Mass Spectrometry: Analyze the extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.

-

Computational Modeling: Use specialized software to fit the mass isotopomer distribution data to a metabolic network model and calculate the intracellular metabolic fluxes.

Conclusion

This compound is more than a simple metabolic intermediate; it is a key regulator of cellular energy metabolism with significant implications for cell signaling and therapeutic applications. A thorough understanding of its metabolic pathways and interactions, facilitated by the experimental approaches outlined in this guide, is essential for researchers and drug development professionals seeking to modulate cellular metabolism in health and disease. The intricate interplay between FDP, key metabolic enzymes, and major signaling networks like AMPK and HIF-1 highlights the complexity of cellular metabolic regulation and offers numerous avenues for further investigation and therapeutic intervention.

References

- 1. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Command Line | Graphviz [graphviz.org]

- 3. Reactome | fructose 6-phosphate + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]

- 4. stackoverflow.com [stackoverflow.com]

- 5. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer. [healthscholars.usf.edu]

- 15. benchchem.com [benchchem.com]

Pharmacodynamics and cellular uptake of fructose diphosphate sodium in vitro

An in-depth analysis of the cellular uptake and pharmacodynamic effects of fructose (B13574) diphosphate (B83284) (FDP) in vitro reveals its significant role in cellular energy metabolism and as a modulator of key enzymatic pathways. This technical guide synthesizes available data on its uptake kinetics, its impact on cellular bioenergetics, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics of Fructose Diphosphate

Fructose-1,6-diphosphate is a central intermediate in the glycolytic pathway, and its pharmacodynamic effects in vitro are primarily linked to its influence on cellular energy metabolism. Exogenously administered FDP has been shown to be taken up by cells and utilized as a glycolytic substrate, leading to an increase in adenosine (B11128) triphosphate (ATP) production. This effect is particularly beneficial in cells under hypoxic or ischemic conditions, where endogenous glucose metabolism is compromised.[1][2]

Beyond its role as a metabolic substrate, FDP is a potent allosteric activator of key glycolytic enzymes. It stimulates the activity of phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase, two critical regulatory points in glycolysis.[1][3] This activation enhances the overall glycolytic flux, leading to increased ATP and creatine (B1669601) phosphate (B84403) levels.[1] Furthermore, FDP can modulate other metabolic pathways; for instance, it can shunt glucose-6-phosphate into the pentose (B10789219) phosphate pathway, thereby increasing the production of NADPH and glutathione, which are crucial for cellular antioxidant defense.[4]

Recent studies have also uncovered additional pharmacodynamic actions of FDP. It has been shown to chelate iron, potentially mitigating oxidative stress through the Fenton reaction.[3] Moreover, there is evidence for extracellular actions of FDP, including the modulation of ion channels, such as voltage-activated calcium channels.[4] At high concentrations, FDP has been observed to inhibit the proliferation and migration of certain cell types, including smooth muscle and endothelial cells, in vitro.

Cellular Uptake of Fructose Diphosphate

The cellular uptake of a highly charged molecule like fructose diphosphate is a complex process. While phosphorylated sugars are generally not expected to readily cross the cell membrane, in vitro studies have unequivocally demonstrated that exogenous FDP is internalized by various cell types.[2][5] The precise mechanism of uptake is still under investigation but appears to involve both saturable and non-saturable components.

In rat cardiac myocytes, a high-affinity, saturable uptake system has been characterized, which is active at micromolar concentrations of FDP.[6] This system is competitively inhibited by other phosphorylated sugars and adenine (B156593) nucleotides like ATP, ADP, and AMP.[6] At higher, millimolar concentrations, a non-saturable uptake mechanism becomes dominant.[6] The uptake process is temperature-dependent, with a calculated activation energy comparable to that of other membrane transport processes.[6] While FDP uptake is observed in multiple cell lines, it is notably efficient in cardiac myocytes.[6]

Data Presentation

Table 1: In Vitro Cellular Uptake of Fructose Diphosphate and Analogs

| Cell Type | Compound | Uptake Parameter | Value | Reference |

| Rat Cardiac Myocytes | Fructose-1,6-bisphosphate | Apparent Affinity of Inhibitors (Phosphorylated Sugars) | 40-500 µM | [6] |

| Rat Cardiac Myocytes | Fructose-1,6-bisphosphate | Apparent Affinity of Inhibitors (ATP, ADP, AMP) | 0.2-0.5 mM | [6] |

| Rat Cardiac Myocytes | Fructose-1,6-bisphosphate | Activation Energy | 15-50 kJ/mol | [6] |

| Human Amniotic Mesenchymal Stem Cells | 18F-FDG (Glucose Analog) | Average Cellular Activity | 0.670 ± 0.028 fCi/µm² | [7] |

| Human Induced Pluripotent Stem Cells | 18F-FDG (Glucose Analog) | Average Cellular Activity | 0.540 ± 0.026 fCi/µm² | [7] |

| Macrophages | 18F-FDG (Glucose Analog) | Average Cellular Activity | 0.430 ± 0.023 fCi/µm² | [7] |

Table 2: In Vitro Pharmacodynamic Effects of Fructose Diphosphate

| Cell/Enzyme System | Parameter Measured | FDP Concentration | Observed Effect | Reference |

| Primary Murine Hepatocytes | Cellular ATP levels | 50 mM | 70-80% depletion within 5 minutes | [8] |

| Phosphofructokinase-1 (from T. circumcincta) | K(½) for Fructose-6-Phosphate (in presence of high ATP) | Not Applicable | Increased from 0.35 to 0.75 mM in L3 stage | [9] |

| Yeast Pyruvate Kinase | Enzyme Activity | Not Specified | Allosteric activation | [10][11] |

| Human Endothelial and Rat Smooth Muscle Cells | Cell Proliferation and Migration | 10 mg/ml | Inhibition |

Experimental Protocols

Protocol 1: General Cellular Uptake Assay for Fructose Diphosphate Using a Fluorescent Analog (e.g., NBD-Fructose)

This protocol is adapted from methods for fluorescent glucose analogs and can be used to study the kinetics of FDP uptake.[1]

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate to achieve 80-90% confluency on the day of the experiment.

-

Cell Washing: On the day of the experiment, gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove residual sugars.

-

Incubation: Incubate the cells with a fluorescent FDP analog (e.g., NBD-FDP) in PBS at 37°C for a specified time course (e.g., 5, 15, 30, 60 minutes). For inhibition studies, pre-incubate cells with the inhibitor for 15-30 minutes before adding the fluorescent analog.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Plot fluorescence intensity against time to determine uptake kinetics. For inhibition studies, plot fluorescence against inhibitor concentration to calculate the IC50 value.

Protocol 2: Measurement of Intracellular ATP Levels Following FDP Treatment

This protocol allows for the quantification of changes in cellular energy status in response to FDP.

-

Cell Culture and Treatment: Culture cells to the desired confluency in a multi-well plate. Treat the cells with various concentrations of FDP for different time periods.

-

Cell Lysis: After treatment, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer (e.g., boiling water or a commercially available ATP-releasing reagent).

-

ATP Quantification: Use a commercial ATP assay kit (e.g., luciferase-based) to measure the ATP concentration in the cell lysates. This typically involves adding a reagent that produces light in the presence of ATP.

-

Luminometry: Measure the light output using a luminometer.

-

Data Normalization: Normalize the ATP levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).

-

Data Analysis: Express the results as a percentage of the ATP levels in untreated control cells.

Protocol 3: In Vitro Enzyme Activity Assay (Phosphofructokinase-1)

This protocol can be used to assess the effect of FDP on the activity of key glycolytic enzymes.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing all the necessary components for the PFK-1 reaction except the enzyme. This typically includes Tris-HCl buffer, MgCl₂, ATP, NADH, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. Fructose-6-phosphate will be the substrate.

-

Enzyme Addition: Add the purified PFK-1 enzyme or cell lysate containing the enzyme to the reaction mixture to initiate the reaction.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is a coupled enzyme assay where the product of the PFK-1 reaction is ultimately converted to glycerol-3-phosphate, consuming NADH in the process.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. To study the effect of FDP, include varying concentrations of FDP in the reaction mixture and observe its impact on the reaction rate.

Visualizations

Caption: Allosteric regulation of glycolysis by fructose-1,6-bisphosphate and other key metabolites.

Caption: Experimental workflow for measuring the cellular uptake of fructose diphosphate in vitro.

References

- 1. benchchem.com [benchchem.com]

- 2. Real-Time Metabolic Detection in Living Cells Using Hyperpolarized 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Khan Academy [khanacademy.org]

- 6. aafco.org [aafco.org]

- 7. Imaging cellular pharmacokinetics of 18F-FDG and 6-NBDG uptake by inflammatory and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Maestro: A Technical Guide to the Signaling Pathways Modulated by Fructose Diphosphate Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium fructose (B13574) diphosphate (B83284) (FDP), the salt of the glycolytic intermediate fructose-1,6-bisphosphate, has demonstrated significant therapeutic potential, particularly in mitigating the cellular damage associated with ischemia-reperfusion injury. Its mechanism of action extends beyond a simple energetic substrate, involving the modulation of key signaling pathways that govern cellular metabolism, survival, and inflammatory responses. This in-depth technical guide synthesizes the current understanding of the signaling cascades influenced by FDP, providing a comprehensive resource for researchers and drug development professionals. We delve into the core pathways—glycolysis, apoptosis, and inflammation—offering quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to facilitate further investigation and therapeutic innovation.

Introduction: The Multifaceted Role of Fructose Diphosphate Sodium

Fructose-1,6-bisphosphate is a central molecule in the glycolytic pathway, the fundamental process of glucose metabolism for energy production.[1] Exogenous administration of its stable salt, sodium fructose diphosphate, has been shown to exert protective effects in various pathological conditions, most notably in tissues subjected to ischemic stress.[2][3] The primary hypothesis for its therapeutic benefit lies in its ability to bypass the initial, ATP-consuming steps of glycolysis, thereby providing a more direct route to ATP generation under anaerobic conditions.[2][3] However, emerging evidence reveals a more intricate role for FDP, implicating its direct and indirect influence on critical signaling pathways that determine cell fate. This guide will explore the molecular mechanisms by which FDP modulates these pathways, providing a foundation for understanding its therapeutic applications and for the development of novel drug strategies.

Modulation of the Glycolysis Pathway

FDP's most well-understood role is its direct participation in and modulation of the glycolytic pathway. By providing a downstream intermediate, FDP can enhance the rate of ATP production, a critical factor for cell survival during oxygen deprivation.

Allosteric Regulation of Key Glycolytic Enzymes

Fructose-1,6-bisphosphate is a potent allosteric activator of pyruvate (B1213749) kinase (PK) , a key regulatory enzyme that catalyzes the final step of glycolysis.[4][5][6] This activation is crucial for driving the pathway forward and ensuring efficient ATP synthesis. The allosteric binding site for FDP on pyruvate kinase is distinct from the active site, and its occupation induces a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate.[5]

Furthermore, FDP can influence the activity of phosphofructokinase-1 (PFK-1) , the enzyme that produces it. While ATP is an allosteric inhibitor of PFK-1, the presence of FDP can indirectly promote PFK-1 activity by pulling the reaction forward, a concept known as "feedforward activation."[7][8]

Quantitative Data on Glycolysis Modulation

The administration of FDP has been shown to significantly enhance ATP levels in ischemic tissues.

| Model System | Treatment | Parameter Measured | Control Value | FDP-Treated Value | Fold Change | Reference |

| Ischemic Rat Myocardium | FDP intravenous bolus prior to ischemia and reperfusion | ATP Levels (nmol/g ischemic tissue) | 160 ± 9.0 | 535 ± 156 | ~3.34 | [2][3] |

Experimental Protocols for Assessing Glycolysis

This protocol is adapted from studies investigating the bioenergetic effects of FDP in ischemic models.[2][3]

-

Tissue Collection and Preparation:

-

Excise ischemic myocardial tissue at the desired time point (e.g., 5 minutes into ischemia).

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Store samples at -80°C until analysis.

-

Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to extract ATP.

-

Centrifuge the homogenate to remove protein and cellular debris.

-

-

ATP Quantification:

-

Use a commercially available ATP assay kit (e.g., luciferase-based).

-

Neutralize the acidic extract to a pH compatible with the assay.

-

Follow the manufacturer's instructions to measure luminescence, which is proportional to the ATP concentration.

-

Normalize the ATP concentration to the tissue weight.

-

This method allows for the quantification of the rate of glucose metabolism through the glycolytic pathway.[9]

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., cardiomyocytes, neurons) to the desired confluency.

-

Incubate the cells with medium containing a radiolabeled glucose tracer (e.g., [5-³H]-glucose or [U-¹⁴C]-glucose) in the presence or absence of FDP.

-

-

Sample Collection and Analysis:

-

At specified time points, collect the culture medium and cell lysates.

-

Separate the radiolabeled water (in the case of [5-³H]-glucose) or lactate (B86563) (in the case of [U-¹⁴C]-glucose) from the unmetabolized glucose using chromatography or other separation techniques.

-

Quantify the radioactivity of the product using a scintillation counter.

-

The rate of product formation is indicative of the glycolytic flux.

-

Signaling Pathway Diagram: Glycolysis Modulation by FDP

References

- 1. Bax promotes neuronal cell death and is downregulated during the development of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructose 1,6-diphosphate administration attenuates post-ischemic ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lack of a direct metabolic effect of fructose, 1,6-diphosphate in ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production and Regulation of Fructose-1,6-Bisphosphate in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphate (FBP) is a central metabolite in the glycolytic pathway, serving as a critical regulatory point for glucose metabolism. Its production and degradation are tightly controlled by a series of enzymatic reactions and allosteric effectors, ensuring that the rate of glycolysis is finely tuned to the cell's energetic needs. This technical guide provides a comprehensive overview of the endogenous production and regulation of FBP in various tissues, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Endogenous Production of Fructose-1,6-Bisphosphate

The primary pathway for the endogenous production of FBP is glycolysis, where it is synthesized from fructose-6-phosphate (B1210287) (F6P) in a reaction catalyzed by the enzyme phosphofructokinase-1 (PFK-1) . This is a key committed step in glycolysis.

Another, more indirect route for endogenous fructose (B13574) production is the polyol pathway . In this pathway, glucose is first reduced to sorbitol by aldose reductase, and sorbitol is then oxidized to fructose by sorbitol dehydrogenase. This endogenously produced fructose can then be phosphorylated to fructose-1-phosphate (B91348) by fructokinase and subsequently enter the glycolytic pathway, eventually leading to the formation of FBP. The activation of the polyol pathway has been observed in various tissues, including the liver, renal cortex, and brain, particularly under conditions of hyperglycemia and ischemia[1].

Regulation of Fructose-1,6-Bisphosphate Levels

The intracellular concentration of FBP is meticulously regulated through the coordinated action of two key enzymes: phosphofructokinase-1 (PFK-1) , which catalyzes its synthesis, and fructose-1,6-bisphosphatase-1 (FBPase-1) , which catalyzes its hydrolysis back to fructose-6-phosphate. The activities of these two enzymes are reciprocally regulated by a host of allosteric effectors, ensuring that glycolysis and gluconeogenesis (the synthesis of glucose) do not occur simultaneously in a futile cycle.

Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

PFK-1 is a homotetrameric enzyme with complex allosteric regulation. Its activity is influenced by the energy status of the cell, reflected in the concentrations of ATP, ADP, and AMP.

-

ATP: High levels of ATP act as an allosteric inhibitor of PFK-1. ATP binds to an allosteric site on the enzyme, distinct from the catalytic site, and decreases the enzyme's affinity for its substrate, F6P. This is a classic example of feedback inhibition, as high ATP levels signal that the cell has sufficient energy and glycolysis can be slowed down.

-

AMP and ADP: Conversely, high levels of AMP and ADP act as allosteric activators of PFK-1. They bind to the same allosteric site as ATP but promote the active conformation of the enzyme, thereby increasing its affinity for F6P and relieving the inhibition by ATP.

-

Citrate (B86180): Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1. High levels of citrate indicate that the biosynthetic precursors are abundant, and thus, glucose does not need to be broken down for this purpose.

-

Fructose-2,6-bisphosphate (F2,6BP): F2,6BP is a potent allosteric activator of PFK-1. It dramatically increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP. The concentration of F2,6BP is itself regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is under hormonal control (e.g., by insulin (B600854) and glucagon).

Allosteric Regulation of Fructose-1,6-Bisphosphatase-1 (FBPase-1)

FBPase-1, a key enzyme in gluconeogenesis, is also a tetrameric enzyme subject to allosteric regulation, primarily by AMP and fructose-2,6-bisphosphate.

-

AMP: AMP is a potent allosteric inhibitor of FBPase-1. Its binding to a distinct allosteric site induces a conformational change in the enzyme, leading to a less active state. This ensures that when the cell's energy charge is low (high AMP), gluconeogenesis is inhibited while glycolysis is stimulated.

-

Fructose-2,6-bisphosphate (F2,6BP): F2,6BP also acts as an inhibitor of FBPase-1. This reciprocal regulation by F2,6BP on PFK-1 and FBPase-1 is a crucial mechanism for preventing a futile cycle between glycolysis and gluconeogenesis.

Quantitative Data on Fructose-1,6-Bisphosphate Concentrations

| Tissue | Condition | FBP Concentration | Reference |

| Rat Liver | Fed | ~15 nmol/g | [2] |

| Rat Liver | Starved (48h) | Low/Undetectable | [3][4] |

| Rat Skeletal Muscle | Rest | Not specified | [5] |

| Rat Skeletal Muscle | Exercise | Increased ratio of F6P to FBP | [5] |

| Rat Brain | Normal | Not specified | [6] |

| Rat Brain | Ischemia/Hypoxia | Not specified | [6][7] |

| Colorectal Cancer Tissue | - | Elevated | [8] |

Note: The data presented are from various studies and may not be directly comparable due to differences in experimental methodologies and units.

Experimental Protocols

Measurement of Fructose-1,6-Bisphosphate in Tissue Extracts

A common method for the quantification of FBP in tissue extracts is a spectrophotometric enzymatic assay. This method relies on the enzymatic conversion of FBP to products that can be coupled to a change in absorbance of NADH.

Principle: FBP is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase (TPI) converts GAP to DHAP. Glycerol-3-phosphate dehydrogenase (GDH) then reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the amount of FBP initially present.

Protocol:

-

Tissue Homogenization:

-

Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a suitable buffer (e.g., 6% perchloric acid) on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Neutralize the supernatant with a solution like 3 M K2CO3.

-

Centrifuge again to remove the precipitate (KClO4). The supernatant contains the tissue extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Triethanolamine buffer (pH 7.6)

-

NADH

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

Triosephosphate isomerase (TPI)

-

-

Add the neutralized tissue extract to the reaction mixture in a cuvette.

-

-

Spectrophotometric Measurement:

-

Measure the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding aldolase.

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).

-

The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of FBP using the molar extinction coefficient of NADH.

-

Measurement of Phosphofructokinase-1 (PFK-1) Activity

PFK-1 activity can be measured using a coupled enzyme assay that monitors the production of ADP.

Principle: The ADP produced by the PFK-1 reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the PFK-1 activity.

Protocol:

-

Tissue Lysate Preparation:

-

Homogenize fresh or frozen tissue in an ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris. The supernatant is the tissue lysate containing PFK-1.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 8.0)

-

Fructose-6-phosphate (substrate)

-

ATP (substrate)

-

MgCl2

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

-

Spectrophotometric Measurement:

-

Add the tissue lysate to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

The rate of NADH oxidation (ΔA/min) is used to calculate the PFK-1 activity.

-

Measurement of Fructose-1,6-Bisphosphatase-1 (FBPase-1) Activity

FBPase-1 activity is typically measured by quantifying the rate of inorganic phosphate (Pi) released from FBP.

Principle: FBPase-1 hydrolyzes FBP to F6P and Pi. The amount of Pi produced can be determined colorimetrically using a reagent such as malachite green, which forms a colored complex with phosphate.

Protocol:

-

Tissue Lysate Preparation:

-

Prepare tissue lysate as described for the PFK-1 activity assay.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

HEPES buffer (pH 7.5)

-

Fructose-1,6-bisphosphate (substrate)

-

MgCl2

-

-

Add the tissue lysate to the reaction mixture and incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Phosphate Quantification:

-

Stop the reaction by adding a solution like trichloroacetic acid.

-

Add a malachite green reagent to the reaction mixture.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

The amount of Pi produced is determined by comparing the absorbance to a standard curve of known phosphate concentrations.

-

Signaling Pathways and Experimental Workflows

Caption: Reciprocal regulation of PFK-1 and FBPase-1 by allosteric effectors.

Caption: Experimental workflow for the measurement of Fructose-1,6-Bisphosphate.

Caption: Experimental workflow for the measurement of PFK-1 activity.

Caption: Experimental workflow for the measurement of FBPase-1 activity.

Conclusion

The endogenous production and regulation of fructose-1,6-bisphosphate are central to the control of glucose metabolism in all tissues. A thorough understanding of the intricate interplay between the key enzymes PFK-1 and FBPase-1, and their allosteric regulators, is crucial for researchers in metabolic diseases and for professionals in drug development targeting metabolic pathways. The provided data, protocols, and diagrams serve as a valuable resource for furthering research and development in these critical areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of the neutral form of fructose 1,6-bisphosphatase complexed with regulatory inhibitor fructose 2,6-bisphosphate at 2.6-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes in fructose-2,6-bisphosphate levels after glucose loading of starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of fructose on the energy metabolism and acid-base status of the perfused starved-rat liver. A 31phosphorus nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Fructose-1,6-bisphosphate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fructose-1,6-bisphosphate after hypoxic ischemic injury is protective to the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence of fructose metabolism in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Glycolysis: A Technical Guide to Fructose Diphosphate Sodium

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Historical Discovery, Synthesis, and Biological Significance of Fructose (B13574) Diphosphate (B83284) Sodium.

Executive Summary

Fructose-1,6-diphosphate (B8644906), a pivotal intermediate in the glycolytic pathway, has a rich history intertwined with the very foundations of biochemistry. Its sodium salt, fructose diphosphate sodium, has emerged as a compound of significant interest in pharmaceutical research and development, owing to its potential therapeutic applications in conditions marked by cellular energy deficits. This technical guide provides a comprehensive overview of the historical milestones in its discovery, detailed methodologies for its chemical and enzymatic synthesis, and a thorough exploration of its role in cellular metabolism and signaling. Quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this fundamental biomolecule.

A Historical Perspective: The Discovery of Harden-Young Ester

The discovery of fructose-1,6-diphosphate is a landmark in the history of biochemistry, fundamentally shaping our understanding of metabolic pathways. In the early 20th century, Arthur Harden and William John Young were investigating the process of alcoholic fermentation by yeast extracts. Their experiments from 1905 to 1911 revealed that the rate of fermentation, measured by carbon dioxide production, was significantly increased by the addition of inorganic phosphate (B84403).[1] This observation led them to deduce that the fermentation process involved the formation of organic phosphate esters.[1]

Through a series of meticulous experiments, they successfully isolated a hexose (B10828440) diphosphate from the fermentation mixture, which they named "Harden-Young ester."[2][3] This compound was later identified as fructose-1,6-diphosphate. Their work not only uncovered a key intermediate in the glycolytic pathway but also provided the first evidence for the requirement of cofactors (in this case, phosphate and what they termed "cozymase," later found to be NAD+ and ATP) in enzymatic reactions.[1] This seminal discovery was a crucial step in elucidating the entire sequence of glycolysis, a pathway later detailed by Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, and now known as the Embden–Meyerhof–Parnas (EMP) pathway.[1]

Synthesis of this compound

The preparation of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired purity, scale of production, and economic considerations.

Chemical Synthesis

Chemical synthesis provides a scalable method for the production of this compound. A general workflow involves the phosphorylation of fructose followed by purification and salt formation.

Experimental Protocol: Chemical Synthesis of this compound

-

Phosphorylation of Fructose:

-

Fructose is dissolved in a suitable solvent, and a phosphorylating agent, such as pyrophosphate, is added in the presence of a base like sodium hydroxide.[4]

-

The reaction mixture is stirred at a controlled temperature to facilitate the phosphorylation at the C1 and C6 positions of the fructose molecule.

-

-

Purification of Crude Fructose Diphosphate:

-

The resulting solution containing crude fructose diphosphate is first subjected to decolorization using activated carbon.[5]

-

The mixture is stirred for a defined period (e.g., 25-35 minutes) and then filtered to remove the activated carbon and other solid impurities.[5]

-

The filtrate is then subjected to sterile filtration to obtain a crude sterile solution of fructose diphosphate.[5]

-

-

Crystallization and Isolation of Sodium Fructose Diphosphate:

-

The purified filtrate is transferred to a crystallization tank, and the temperature is controlled (e.g., 20°C).[5]

-

A sterilized anti-solvent, such as 95% ethanol, is added to induce crystallization.[5] The rate of addition and stirring speed are carefully controlled to manage crystal size and purity.

-

After the addition of the anti-solvent, the mixture is allowed to stand for a period to allow for crystal growth.[5]

-

The crystalline this compound is then collected by filtration, washed with an appropriate solvent (e.g., absolute ethanol), and dried under vacuum.

-

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to fructose-1,6-diphosphate, often with the advantage of stereoselectivity and milder reaction conditions. This method typically involves a multi-enzyme system.

Experimental Protocol: Enzymatic Synthesis of Fructose-1,6-Diphosphate

This protocol describes a one-pot, four-enzyme system for the synthesis of ketoses, which can be adapted for fructose-1,6-diphosphate production.[6]

-

Reaction Mixture Preparation:

-

A solution of DL-glycerol 3-phosphate magnesium salt is prepared in water.

-

To this solution, D-glyceraldehyde is added as the acceptor molecule.

-

The pH of the mixture is adjusted to approximately 7.0.

-

The following enzymes are added to the reaction mixture:

-

Glycerol phosphate oxidase

-

Catalase

-

Fructose-1,6-bisphosphate aldolase (B8822740) (FruA) from a source such as Staphylococcus carnosus.[6]

-

-

-

Reaction Incubation:

-

The reaction mixture is incubated with shaking at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Product Isolation and Purification:

-

Once the reaction is complete, the pH is adjusted to approximately 5.0 with an acid (e.g., HCl), and a phosphatase is added to remove the phosphate group if the free ketose is desired. For fructose-1,6-diphosphate, this step is omitted.

-

The pH is then readjusted to 7.0 with a base (e.g., NaOH).

-

The solution is filtered, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography (e.g., silica (B1680970) gel or Bio-Gel P-2) to yield pure fructose-1,6-diphosphate.[6]

-

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and application in research and drug development.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₁Na₃O₁₂P₂ | [7] |

| Molecular Weight | 406.06 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 133-136 °C | [4] |

| Solubility | Highly soluble in water | [4][7] |

| Stability | Stable under normal temperatures and pressures. Solutions are less stable at pH above 5.0. | [8][9] |

| pKa (Strongest Acidic) | ~0.89 (predicted) | [10] |

| pKa (Strongest Basic) | ~-3.7 (predicted) | [10] |

Biological Role and Signaling Pathways

Fructose-1,6-diphosphate is a central molecule in cellular energy metabolism, primarily known for its role in glycolysis and gluconeogenesis. Exogenously administered this compound is believed to exert its pharmacological effects by modulating these and other signaling pathways.

Glycolysis and Gluconeogenesis

In the glycolytic pathway, fructose-6-phosphate (B1210287) is phosphorylated to fructose-1,6-diphosphate by the enzyme phosphofructokinase-1 (PFK-1), a key regulatory and committed step in glycolysis.[11] Fructose-1,6-diphosphate is then cleaved by aldolase into two triose phosphates: glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which continue through the pathway to generate ATP.[2]

Conversely, in gluconeogenesis, the enzyme fructose-1,6-bisphosphatase-1 (FBP1) catalyzes the hydrolysis of fructose-1,6-diphosphate to fructose-6-phosphate, bypassing the irreversible PFK-1 reaction.[12] The reciprocal regulation of PFK-1 and FBP1 is crucial for controlling the direction of glucose metabolism.

References

- 1. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

- 2. Inability of fructose 1,6-diphosphate to reduce myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Four-Enzyme Synthesis of Ketoses with Fructose 1,6-Bisphosphate Aldolases from Staphylococcus carnosus and Rabbit Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06616A [pubs.rsc.org]

- 9. proteopedia.org [proteopedia.org]

- 10. ecmdb.ca [ecmdb.ca]

- 11. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 12. The effects of fructose-1,6-diphosphate on myocardial damage in acute coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Fructose Diphosphate Sodium: A Modulator of Cellular Redox State and a Shield Against Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fructose (B13574) diphosphate (B83284) sodium (FDP), the salt of fructose-1,6-bisphosphate, is a key glycolytic intermediate that plays a pivotal role in cellular energy metabolism. Beyond its established role in ATP production, a growing body of evidence highlights its significant impact on the cellular redox state and its capacity to mitigate oxidative stress. This technical guide provides a comprehensive overview of the mechanisms by which FDP influences cellular redox balance, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of fructose diphosphate sodium in conditions associated with oxidative stress, such as ischemia-reperfusion injury and neurodegenerative diseases.

Introduction: The Dual Role of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses, is a key pathogenic factor in a multitude of diseases. The cellular redox state, largely determined by the balance of key redox couples such as reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG) and NADPH to NADP+, is critical for maintaining cellular homeostasis and preventing oxidative damage to lipids, proteins, and DNA.

Fructose-1,6-bisphosphate (FBP), administered as this compound, has emerged as a promising therapeutic agent due to its ability to bolster cellular energy metabolism and counteract the detrimental effects of oxidative stress. Exogenously administered FDP can be taken up by cells and enter the glycolytic pathway, thereby influencing downstream metabolic and signaling cascades that govern the cellular redox environment.

Impact on Cellular Redox State and Oxidative Stress

The primary mechanism by which FDP sodium modulates the cellular redox state is through its influence on two critical metabolic pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Enhancement of the Pentose Phosphate Pathway and NADPH Production

FDP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes the conversion of fructose-6-phosphate (B1210287) to FDP. An increase in intracellular FDP levels can indirectly enhance the flux through the pentose phosphate pathway (PPP). The PPP is the primary source of cellular NADPH, the essential reducing equivalent for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. NADPH is also a crucial cofactor for thioredoxin reductase, another key antioxidant enzyme. By promoting NADPH production, FDP sodium helps maintain a reduced intracellular environment, thereby enhancing the cell's capacity to neutralize ROS.

Preservation of Intracellular Glutathione Levels

Glutathione is a major cellular antioxidant. Studies have demonstrated that FDP treatment can preserve intracellular GSH levels, particularly under conditions of oxidative stress such as hypoxia-reoxygenation. This effect is, at least in part, mediated by an increase in glutathione reductase activity, which is dependent on the NADPH supplied by the PPP. By maintaining a high GSH/GSSG ratio, FDP sodium ensures the efficient detoxification of ROS and protects cellular components from oxidative damage.

Attenuation of Oxidative Damage

The enhanced antioxidant capacity conferred by FDP sodium translates into a reduction in markers of oxidative damage. In preclinical models of ischemia-reperfusion injury, a condition characterized by a burst of ROS production upon restoration of blood flow, administration of FDP has been shown to suppress the formation of lipid peroxides. Furthermore, by preserving mitochondrial function and cellular energy levels, FDP helps to prevent the downward spiral of oxidative stress and cellular injury.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from key studies investigating the impact of FDP on cellular redox parameters and markers of oxidative stress.

| Parameter | Experimental Model | Treatment | Key Findings | Reference |

| Cellular ATP Levels | Ischemia-reperfusion in rat liver | FDP administration | Restored to >50% of normal after 120 min of reperfusion, compared to 15% in controls. | [1] |

| Mitochondrial Respiratory Control Ratio (RCR) | Ischemia-reperfusion in rat liver | FDP administration | Significantly higher in FDP-treated livers compared to controls after ischemia and reperfusion. | [1] |

| Lipid Peroxides | Ischemia-reperfusion in rat liver | FDP administration | Strongly suppressed the formation of lipid peroxides during reperfusion. | [1] |

| Heart Contractility | Isolated and perfused rat heart with H₂O₂ and diamide | Fructose 1,6-bisphosphate | Strongly prevented the decline of heart contractility. | [2] |

| Mitochondrial Glutathione | Isolated and perfused rat heart with H₂O₂ and diamide | Fructose 1,6-bisphosphate | Exerted a beneficial action on the mitochondrial fraction of glutathione. | [2] |

| Intracellular GSH Concentration | Primary cortical neurons subjected to hypoxia-reoxygenation | 3.5 mM FBP | Associated with higher intracellular GSH concentration. | [3] |

| Glutathione Reductase Activity | Primary cortical neurons subjected to hypoxia-reoxygenation | 3.5 mM FBP | Partly mediated the increase in intracellular GSH via increased glutathione reductase activity. | [3] |

Signaling Pathways and Mechanisms of Action

The protective effects of this compound against oxidative stress are mediated through a network of interconnected metabolic and signaling pathways.

Metabolic Regulation of Redox Balance

As a central glycolytic intermediate, FDP sodium directly influences the metabolic flux that governs the production of reducing equivalents.

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; FDP [label="Fructose-1,6-Bisphosphate\n(FDP Sodium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis\n(ATP Production)", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway (PPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH [label="NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; GSH_Reductase [label="Glutathione\nReductase", fillcolor="#F1F3F4", fontcolor="#202124"]; GSSG [label="GSSG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="GSH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="Enhanced\nAntioxidant Defense", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glucose -> G6P; G6P -> F6P; F6P -> FDP [label="PFK-1"]; FDP -> Glycolysis; G6P -> PPP; PPP -> NADPH; NADPH -> GSH_Reductase [label="Cofactor"]; GSH_Reductase -> GSH; GSSG -> GSH_Reductase; GSH -> Antioxidant_Defense; FDP -> PPP [style=dashed, label="Indirectly\nEnhances Flux"]; }

Figure 1. Metabolic pathway showing how FDP sodium enhances the pentose phosphate pathway and glutathione-mediated antioxidant defense.

Experimental Workflow for Assessing FDP's Impact on Oxidative Stress

A typical experimental workflow to investigate the effects of this compound on cellular redox state and oxidative stress is outlined below.

// Nodes Start [label="Start:\nCell/Tissue Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n1. Control (Vehicle)\n2. Oxidative Stress Inducer\n3. FDP Sodium + Oxidative Stress\n4. FDP Sodium alone", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation/\nTreatment Period", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells/Tissues", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Redox_Assays [label="Redox State Assays:\n- GSH/GSSG Ratio\n- NADP+/NADPH Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Damage_Assays [label="Oxidative Damage Assays:\n- Lipid Peroxidation (MDA)\n- Protein Carbonyls\n- DNA Damage (8-OHdG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Enzyme_Assays [label="Antioxidant Enzyme Assays:\n- SOD Activity\n- Catalase Activity\n- GPx Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Harvest; Harvest -> Redox_Assays; Harvest -> Oxidative_Damage_Assays; Harvest -> Antioxidant_Enzyme_Assays; Redox_Assays -> Data_Analysis; Oxidative_Damage_Assays -> Data_Analysis; Antioxidant_Enzyme_Assays -> Data_Analysis; }

Figure 2. A generalized experimental workflow for studying the effects of FDP sodium on oxidative stress.

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature on this compound and oxidative stress.

Ischemia-Reperfusion Model in Rat Liver

-

Objective: To assess the protective effect of FDP on mitochondrial function and oxidative damage during ischemia-reperfusion.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Anesthetize the rats and perform a midline laparotomy.

-

Induce hepatic ischemia by clamping the portal vein and hepatic artery for a specified duration (e.g., 120 minutes).

-

Administer FDP (e.g., via the portal vein) before the onset of reperfusion. A control group receives a vehicle (e.g., saline).

-

Initiate reperfusion by removing the clamps for a specified duration (e.g., 120 minutes).

-

Harvest liver tissue and isolate mitochondria.

-

-

Endpoints:

-

Cellular ATP levels: Measured using high-performance liquid chromatography (HPLC).

-

Mitochondrial Respiratory Control Ratio (RCR): Determined using an oxygen electrode to measure the ratio of state 3 (ADP-stimulated) to state 4 (basal) respiration.

-